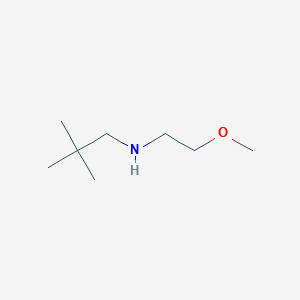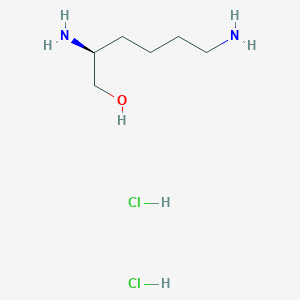![molecular formula C19H22N2O2S B3076811 2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane CAS No. 1041026-64-5](/img/structure/B3076811.png)
2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane
Descripción general
Descripción
2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane is a chemical compound with the CAS Number: 1041026-64-5 . It has a molecular weight of 342.46 and its molecular formula is C19H22N2O2S . The IUPAC name for this compound is 2-benzyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane .
Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common . The InChI code for this compound is 1S/C19H22N2O2S/c1-16-7-9-18(10-8-16)24(22,23)21-14-19(15-21)12-20(13-19)11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored under inert gas .Aplicaciones Científicas De Investigación
Synthesis and Application in Pd-catalyzed Aryl Amination Reactions
2,6-Diazaspiro[3.3]heptanes, which include 2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane, have been synthesized and applied in palladium-catalyzed aryl amination reactions. This research showcases a concise and scalable synthesis method for a 2,6-diazaspiro[3.3]heptane building block, demonstrating its utility in arene amination reactions to yield a variety of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes (Burkhard & Carreira, 2008).
Reductive Amination Synthesis Approach
A practical route for synthesizing 2,6-diazaspiro[3.3]heptanes, including the compound , has been developed. This method involves reductive amination of an available aldehyde with primary amines or anilines. This process is notable for its high yield and adaptability for both library and large-scale synthesis (Hamza et al., 2007).
Spirocyclic Azetidines Synthesis
In the synthesis of novel angular spirocyclic azetidines, 2,6-diazaspiro[3.3]heptanes have been utilized to create gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module. This research also highlights a practical one-pot synthesis method for 5-oxo-2-azaspiro[3.3]heptanes and their conversion into functionalized derivatives, emphasizing the relevance of these methods in drug discovery (Guerot et al., 2011).
Chiral Molecule Design through Conformational Fixation
2,6-Diazaspiro[3.3]heptane has been referenced in the design of a new axially chiral diphosphine molecule, showcasing its structural rigidity and axial asymmetry. This research highlights the molecule's resistance to racemization at ambient temperatures, demonstrating its potential in asymmetric synthesis (Naruse & Kugiya, 2013).
Safety and Hazards
The compound has been classified with the signal word “Warning” and it has the hazard statements H302, H312, and H332 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Therefore, precautions should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
6-benzyl-2-(4-methylphenyl)sulfonyl-2,6-diazaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-16-7-9-18(10-8-16)24(22,23)21-14-19(15-21)12-20(13-19)11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACIGTDVMNBTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CN(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Methoxypropyl)amino]propanenitrile](/img/structure/B3076738.png)






![[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3076800.png)




